(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps One common method includes the condensation of 2-(4-methylphenylthio)ethanol with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the thiazolidinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone core, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various enzymes, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of various biological pathways, including those involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
2-Methyl-4-(4-methyl-2-(4-trifluoromethyl)phenyl-5-thiazolyl)methylthio phenoxy acetic acid: Acts as a peroxisome proliferator-activated receptor agonist.
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in polymerization.
Uniqueness
What sets (5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core with a sulfanylethoxyphenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c1-14-7-9-16(10-8-14)25-12-11-23-17-6-4-3-5-15(17)13-18-19(22)21(2)20(24)26-18/h3-10,13H,11-12H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQYQSIGDYZXFZ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.